N-(2-methoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-22-7-6-15-13(20)14(21)16-8-11-9-4-2-3-5-10(9)12(19)18-17-11/h2-5H,6-8H2,1H3,(H,15,20)(H,16,21)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAWTABEVWRHJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 4-oxo-3,4-dihydrophthalazine-1-carbaldehyde with N-(2-methoxyethyl)ethanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction could produce different amine derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
- Molecular Weight & Bioavailability : Larger compounds like A22 (MW 499.23) and the compound (MW 452.49) may face challenges in membrane permeability compared to the target compound (MW ~368.37) .
- Fluorine Incorporation : Fluorinated analogs (A22, B2-B5) exhibit enhanced binding to hydrophobic pockets in target proteins, as evidenced by their use in kinase inhibition studies . The absence of fluorine in the target compound may reduce off-target interactions but require optimization for potency.
Pharmacological Potential
- Anticancer Activity : A23 demonstrated moderate activity in preclinical cancer models, attributed to its cyclohexanecarbonyl group stabilizing protein-ligand interactions . The methoxyethyl group in the target compound could offer similar stabilization with improved solubility.
- Metabolic Stability : Hydrazide derivatives (B2-B5) show rapid clearance due to hydrolytic susceptibility, whereas the ethanediamide linker may confer resistance to enzymatic degradation .
Biological Activity
N-(2-methoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a phthalazine core structure, which includes a fused bicyclic system with nitrogen atoms. The presence of the methoxyethyl group enhances its lipophilicity, potentially influencing its biological activity.
Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O4 |
| Molecular Weight | 262.26 g/mol |
| InChI Key | PAXLJNGPFJEKQX-UHFFFAOYSA-N |
| LogP | 2.0531 |
| Polar Surface Area | 69.205 |
Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-cancer properties. Studies have shown that it can inhibit specific cancer cell lines, making it a candidate for further pharmacological development.
Mechanisms of Action:
- Inhibition of Cancer Cell Proliferation: The compound has been noted for its ability to inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies.
- Apoptosis Induction: It may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.
Comparative Biological Activity
The compound's activity can be compared with other structurally similar compounds to understand its unique effects better. Below is a table summarizing some related compounds and their biological activities:
Case Studies
Several studies have focused on the biological implications of this compound:
- Study on Cancer Cell Lines: In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines.
- Mechanistic Insights: Further investigations revealed that the compound activates apoptotic pathways and inhibits key signaling pathways involved in cancer progression.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Variations in synthetic routes can lead to derivatives with modified biological activities or improved solubility characteristics.
Synthetic Routes
Common synthetic methods include:
- Condensation Reactions: Between phthalazine derivatives and methoxyethylamine.
- Functional Group Modifications: To enhance pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
